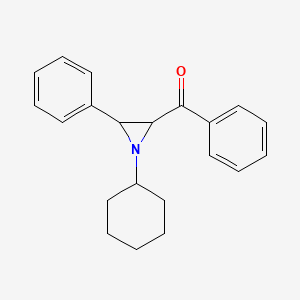
3-Methoxy-2-methylbut-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-methylbut-2-enenitrile is an organic compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol It is characterized by the presence of a methoxy group, a methyl group, and a nitrile group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylbut-2-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-2-methylbut-2-enal with a suitable nitrile source under basic conditions . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methylbut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-Methoxy-2-methylbut-2-enenitrile has several applications in scientific research:
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylbut-2-enenitrile involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-butenenitrile: Similar in structure but lacks the methoxy group.
3-Methoxy-2-methylbut-2-enal: Contains an aldehyde group instead of a nitrile group.
3-Methoxy-2-methylbut-2-enoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
3-Methoxy-2-methylbut-2-enenitrile is unique due to the presence of both a methoxy group and a nitrile group on the butene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-methoxy-2-methylbut-2-enenitrile |
InChI |
InChI=1S/C6H9NO/c1-5(4-7)6(2)8-3/h1-3H3 |
InChI Key |
HEPSHSZXQSKRPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)
![4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid](/img/structure/B14170263.png)
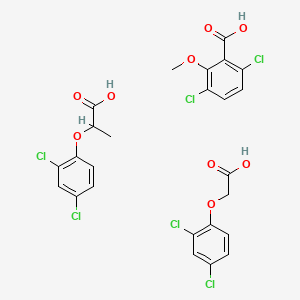
![[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone](/img/structure/B14170275.png)
![[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate](/img/structure/B14170279.png)
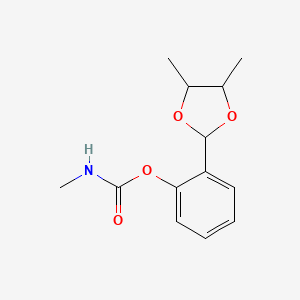
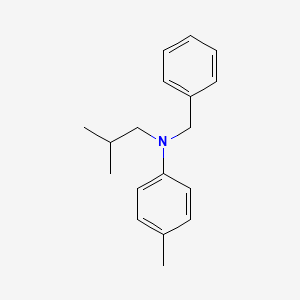
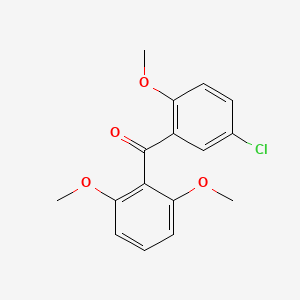
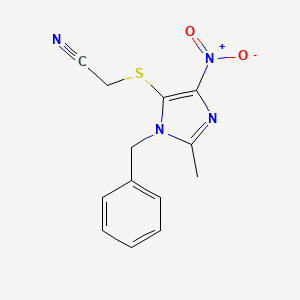
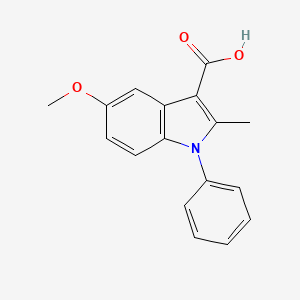

![N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14170309.png)
![N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide](/img/structure/B14170312.png)
